molecular formula C5H5N3O2 B12343389 2-Imino-6-methylpyrimidine-4,5-dione

2-Imino-6-methylpyrimidine-4,5-dione

Katalognummer: B12343389
Molekulargewicht: 139.11 g/mol
InChI-Schlüssel: NSJLGWCYHUNJGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Imino-6-methylpyrimidine-4,5-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Imino-6-methylpyrimidine-4,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetate and acetic acid with guanidine nitrate and potassium n-butanolate in n-butanol to produce 2-amino-6-methylpyrimidin-4-ol. This intermediate is then chlorinated with phosphorus oxychloride to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to improve yield and reduce waste. For example, using methyl cyanoacetate, urea, and sodium methylate as raw materials, the compound can be synthesized through cyclization followed by methylation .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Imino-6-methylpyrimidine-4,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are used under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Wissenschaftliche Forschungsanwendungen

2-Imino-6-methylpyrimidine-4,5-dione has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Imino-6-methylpyrimidine-4,5-dione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The exact pathways involved depend on the specific application and target enzyme .

Vergleich Mit ähnlichen Verbindungen

    2-Amino-6-methylpyrimidine-4(3H)-thione: This compound has similar structural features but contains a thione group instead of an imino group.

    Pyrido[2,3-d]pyrimidin-5-one: Another related compound with a fused pyrimidine ring system.

Uniqueness: 2-Imino-6-methylpyrimidine-4,5-dione is unique due to its specific imino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C5H5N3O2

Molekulargewicht

139.11 g/mol

IUPAC-Name

2-imino-6-methylpyrimidine-4,5-dione

InChI

InChI=1S/C5H5N3O2/c1-2-3(9)4(10)8-5(6)7-2/h1H3,(H2,6,8,10)

InChI-Schlüssel

NSJLGWCYHUNJGE-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=N)NC(=O)C1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.